molecular formula C11H7BrN2 B14118055 8-Bromopyrido[1,2-a]benzimidazole

8-Bromopyrido[1,2-a]benzimidazole

Cat. No.: B14118055
M. Wt: 247.09 g/mol
InChI Key: UUJPDSPYADSMDG-UHFFFAOYSA-N
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Description

8-Bromopyrido[1,2-a]benzimidazole is a heterocyclic compound featuring a fused pyrido-benzimidazole scaffold with a bromine atom at the 8-position. This structure combines the aromaticity of benzimidazole with the electronic effects of pyridine, modified by bromine substitution.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromopyrido[1,2-a]benzimidazole typically involves the cyclization of 2-aminopyridines with appropriate brominated precursors. One common method includes the use of 2-aminopyridine and 2-bromobenzaldehyde under acidic conditions to form the desired heterocyclic structure . Another approach involves the use of metal-free, iodine-promoted synthesis from cyclohexanones and 2-aminopyridines .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using readily available starting materials. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production .

Chemical Reactions Analysis

3.1. Key Reactions Involving 8-Bromopyrido[1,2-a]benzimidazole

The chemical reactivity of this compound can be classified into several types of reactions:

  • Nucleophilic Substitution : The bromine atom in the compound can participate in nucleophilic substitution reactions. For example, treatment with nucleophiles such as amines or thiols can lead to the formation of various substituted derivatives.

  • Electrophilic Aromatic Substitution : The aromatic nature of the compound allows for electrophilic substitution reactions, where electrophiles can add to the aromatic ring. This is particularly useful for modifying the biological activity of the compound.

  • Condensation Reactions : The compound can undergo condensation reactions with carbonyl compounds to form more complex structures, which may enhance its pharmacological properties.

3.2. Reaction Mechanisms

The mechanisms of these reactions typically involve:

  • Nucleophilic Attack : In nucleophilic substitution, a nucleophile attacks the carbon atom bonded to the bromine atom, leading to the displacement of bromide ion.

  • Electrophilic Addition : In electrophilic aromatic substitution, an electrophile attacks one of the carbon atoms in the aromatic ring, forming a sigma complex that subsequently loses a proton to restore aromaticity.

Table 2: Biological Activities of Derivatives

CompoundActivity TypeIC50 (µM)References
Derivative AAnticancer<10 ,
Derivative BAntimicrobial<20 ,

Mechanism of Action

Comparison with Similar Compounds

The pharmacological and chemical properties of 8-bromopyrido[1,2-a]benzimidazole can be contextualized through comparisons with structurally related compounds. Below is an analysis organized by compound class:

Halogenated Pyrido[1,2-a]benzimidazoles

  • 8-Fluoropyrido[1,2-a]benzimidazole (): Structure: Fluorine at the 8-position instead of bromine. Properties: Fluorine’s electronegativity may enhance metabolic stability compared to bromine. Synthesis: Likely synthesized via methods analogous to rhodium-catalyzed annulation (used for pyrido[1,2-a]benzimidazoles in ).

Diazepino[1,2-a]benzimidazoles

  • Compound 522 (): Structure: Diazepino-fused benzimidazole with a 4-fluoro substituent and dialkylaminoalkyl side chain. Activity: Prominent anxiolytic, antidepressant, and anticonvulsant effects (2.34 mg/kg in rodents), attributed to substituent positioning .

Pyrimido[1,2-a]benzimidazoles

  • Compound 24 (): Structure: Pyrimido-fused benzimidazole with o-bromophenyl and cyano groups. Activity: High antiproliferative activity against HL-60 leukemia cells (IC₅₀ = 0.09 µg/mL), surpassing cisplatin in potency . Comparison: The pyrido scaffold in this compound may offer different steric and electronic profiles compared to pyrimido derivatives, influencing anticancer mechanisms.

Imidazo[1,2-a]benzimidazoles

  • RU 239 ():
    • Structure : N9-imidazobenzimidazole with a molecular weight of 433.3.
    • Activity : Dose-dependent IOP reduction in rats (23.79% at 0.1% concentration), with efficacy inversely related to concentration .
    • Comparison : The pyrido ring in this compound may alter solubility and duration of action compared to imidazo derivatives.

Q & A

Basic Research Questions

Q. What are the current synthetic methodologies for 8-Bromopyrido[1,2-a]benzimidazole, and how do they compare in terms of efficiency and sustainability?

  • Answer: Three primary methods are reported:

  • Microwave-mediated synthesis using guanidine hydrochloride (GuHCl) as an organocatalyst, achieving high yields (80–95%) under solvent-free conditions .
  • Metal-free synthesis via dehydrogenative aromatization with molecular oxygen as a green oxidant, yielding this compound derivatives at room temperature .
  • White LED-promoted synthesis using a spiky magnetic nanocatalyst (Fe₃O₄@SiO₂), enabling recyclability and high selectivity (yields >85%) .
  • Key considerations: Microwave and LED methods emphasize energy efficiency, while metal-free approaches reduce toxicity.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Answer: Characterization relies on:

  • Spectroscopic techniques : ¹H/¹³C NMR, IR, and mass spectrometry to confirm molecular structure .
  • X-ray crystallography : Resolves π-stacking interactions and hydrogen bonding patterns critical for fluorescence properties .
  • Chromatographic purity checks : HPLC or TLC to ensure no residual catalysts/byproducts .

Q. What functional group compatibilities are observed during the synthesis of this compound derivatives?

  • Answer: The microwave-mediated method (GuHCl) tolerates electron-withdrawing (e.g., nitro, cyano) and donating groups (e.g., methoxy) on aryl aldehydes/ketones. Halogens (Cl, Br) are also compatible, enabling further functionalization .

Advanced Research Questions

Q. How does regioselectivity influence halogenation reactions in this compound derivatives?

  • Answer: Electrophilic halogenation (e.g., using N-bromosuccinimide) favors the 8-position over the 6-position (3a:4a = 1:0.47 for bromination). Quantum chemical calculations attribute this to higher electron density at C8, validated by boundary orbital analysis .

Q. What strategies address low conversion rates in halogenation reactions of this compound?

  • Answer: Key improvements include:

  • Temperature optimization : Reactions at 30°C vs. reflux reduce side products .
  • Catalyst screening : Acidic conditions (H₂SO₄) enhance electrophilic substitution efficiency .
  • Stoichiometric adjustments : Excess halogenating agents improve yields but require post-reaction purification .

Q. How do catalytic systems impact the scalability of this compound synthesis?

  • Answer:

  • Magnetic nanocatalysts (Fe₃O₄@SiO₂) : Enable >5 reuse cycles without significant activity loss, ideal for large-scale production .
  • Organocatalysts (GuHCl) : Eliminate metal contamination, critical for pharmaceutical applications, though microwave dependency limits batch scaling .
  • Metal-free conditions : Avoid transition metals but require longer reaction times (24–48 hours) .

Q. What pharmacological activities have been identified for this compound derivatives?

  • Answer:

  • Anthelmintic activity : Derivatives 6d and 8e show IC₅₀ values of 12–18 µM against Syphacia obvelata .
  • Anticancer potential : Pyrimido-benzimidazole analogs inhibit AKT signaling, overcoming vemurafenib resistance in melanoma (IC₅₀ = 0.8 µM) .
  • Ocular hypotensive effects : Reduce intraocular pressure by 30–40% in dexamethasone-induced glaucoma models .

Q. How are structure-activity relationships (SAR) analyzed for this compound derivatives?

  • Answer:

  • Electron-withdrawing substituents : Enhance anticancer activity by increasing electrophilicity and target binding .
  • Bromine at C8 : Improves metabolic stability compared to chlorine analogs .
  • Fluorescent properties : Pyrimido-benzimidazoles with methoxy groups exhibit strong fluorescence (λₑₘ = 450 nm), useful in bioimaging .

Q. What computational tools predict the reactivity and stability of this compound derivatives?

  • Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
  • Molecular docking : Validates binding affinities to targets like AKT or parasitic enzymes .
  • QSAR models : Correlate substituent effects (e.g., Hammett σ values) with bioactivity .

Q. How are multicomponent reactions (MCRs) optimized for diversifying this compound libraries?

  • Answer:
  • Substrate scope : MCRs with heterocyclic enamines or α,β-unsaturated carbonyl compounds yield 15–20 derivatives per reaction .
  • Green solvents : Propylene oxide or water minimize environmental impact .
  • Workflow integration : One-pot reactions reduce purification steps, achieving >70% yields .

Properties

Molecular Formula

C11H7BrN2

Molecular Weight

247.09 g/mol

IUPAC Name

8-bromopyrido[1,2-a]benzimidazole

InChI

InChI=1S/C11H7BrN2/c12-8-4-5-9-10(7-8)14-6-2-1-3-11(14)13-9/h1-7H

InChI Key

UUJPDSPYADSMDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(N2C=C1)C=C(C=C3)Br

Origin of Product

United States

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